N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea
Overview
Description
N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea (HNBOU) is an organic compound that has been studied extensively in recent decades for its potential applications in scientific research and laboratory experiments. HNBOU is a nitrobenzyloxyurea derivative that is synthesized by reacting 4-nitrobenzyl alcohol with hydroxyiminomethylurea in the presence of a base. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Characterization for Enzymatic Studies
N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea and its derivatives are synthesized for various scientific research applications, particularly in enzymatic studies. For instance, these compounds are utilized in the investigation of the enzyme urease, a critical enzyme in nitrogen metabolism. The synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea enable researchers to study the mechanisms of urease without inhibiting the hydrolysis of free urea by urease, thus facilitating a deeper understanding of enzymatic processes involved in nitrogen metabolism (Wieboldt et al., 2002).
Development of Synthetic Pathways
These compounds also play a significant role in the development of synthetic pathways for the creation of hydroxamic acids and ureas from carboxylic acids. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the capability to synthesize ureas in good yields without racemization, under milder and simpler reaction conditions. This method is environmentally friendly and cost-effective, showcasing the compound's utility in synthetic organic chemistry (Thalluri et al., 2014).
Photolabile Protection Groups in Molecular Biology
In molecular biology, photolabile o-nitrobenzyl protection groups, similar to those in N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea, are used for the controlled release of biological active molecules. Studies on ribonucleic acids and related compounds utilize these photolabile groups for ribooligonucleotide synthesis, enabling precise control over the release of nucleotides by UV irradiation. This approach is instrumental in the study of nucleic acid structure and function, providing a valuable tool for biochemical and genetic research (Ohtsuka et al., 1974).
Enhancing Understanding of Chemical Reactions
The study of substituted diarylmethylamines through stereospecific intramolecular electrophilic arylation of lithiated ureas offers insights into the creation of new, fully substituted stereogenic centers. This research contributes to the understanding of chemical reaction mechanisms and the development of new synthetic strategies for creating chiral compounds with high enantiomeric purity, essential for the pharmaceutical industry (Clayden et al., 2007).
properties
IUPAC Name |
1-(hydroxyiminomethyl)-3-[(4-nitrophenyl)methoxy]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c14-9(10-6-11-15)12-18-5-7-1-3-8(4-2-7)13(16)17/h1-4,6,15H,5H2,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPZHYPJOXCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)NC=NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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